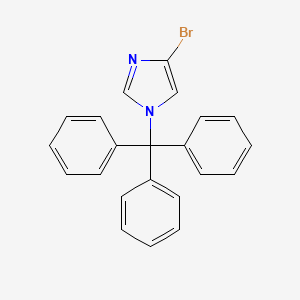

4-Bromo-1-trityl-1H-imidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-tritylimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17BrN2/c23-21-16-25(17-24-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQFJBYJUQJNMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378328 |

Source

|

| Record name | 4-Bromo-1-trityl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87941-55-7 |

Source

|

| Record name | 4-Bromo-1-trityl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1-trityl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of 4-Bromo-1-trityl-1H-imidazole?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Bromo-1-trityl-1H-imidazole, a key intermediate in organic synthesis. The information is presented to support research and development activities in medicinal chemistry and materials science.

Core Physical and Chemical Properties

This compound is a solid, aromatic heterocyclic compound. The bulky trityl (triphenylmethyl) group on one of the imidazole nitrogens provides steric protection, enabling regioselective reactions at other positions of the imidazole ring. This makes it a valuable building block for the synthesis of more complex molecules.

Physical Properties

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₂H₁₇BrN₂ | [1][2] |

| Molecular Weight | 389.29 g/mol | [2] |

| Physical Form | Solid | [1] |

| Boiling Point | 492.5 °C at 760 mmHg (Predicted) | [2] |

| Flash Point | 251.7 °C (Predicted) | [2] |

| Density | 1.27 g/cm³ (Predicted) | [2] |

| CAS Number | 87941-55-7 | [1][2] |

Chemical Properties and Safety

This compound is primarily utilized as a synthetic intermediate. The bromine atom on the imidazole ring can be readily displaced or used in cross-coupling reactions to introduce various functional groups. The trityl group can be removed under acidic conditions if the unprotected imidazole is required in a subsequent synthetic step.

For safe handling, it is recommended to store the compound in a dark place under an inert atmosphere at room temperature.[1] The compound is classified as a warning-level hazard, with hazard statements indicating it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 4-bromo-1H-imidazole with triphenylchloromethane in the presence of a base. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from 4-bromo-1H-imidazole and triphenylchloromethane.

Materials:

-

4-bromo-1H-imidazole

-

Triphenylchloromethane

-

Triethylamine

-

Dichloromethane (DCM)

-

Tetrahydrofuran (THF)

-

Water

-

1 N Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

-

250 mL single neck flask

-

Stirring apparatus

-

Rotary evaporator

Procedure:

-

To a 250 mL single neck flask, add 4-bromo-1H-imidazole (30 g, 205 mmol).

-

Add a solvent mixture of dichloromethane and tetrahydrofuran (1:1, v/v) to the flask with stirring at room temperature.

-

Slowly add triphenylchloromethane (62 g, 226 mmol) and triethylamine (29 mL) to the reaction mixture.

-

Continue stirring the reaction mixture at room temperature for 1 hour.

-

Upon completion of the reaction, quench it by adding water and 1 N hydrochloric acid.

-

Extract the reaction mixture with dichloromethane.

-

Combine the organic layers and dry with anhydrous sodium sulfate.

-

Remove the dichloromethane using a rotary evaporator to yield the target compound, this compound. The reported yield for this procedure is 61 g (72%).

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound has been reported in deuterated benzene (d6-benzene). The chemical shifts provide information about the electronic environment of the protons in the molecule.

Table 2: ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.63 | s | 1H | Imidazole proton |

| 7.27 | s | 1H | Imidazole proton |

| 7.09 – 7.04 | m | 6H | Ortho-protons of phenyl groups |

| 6.98 – 6.92 | m | 9H | Meta- and para-protons of phenyl groups |

| 6.69 | s | 1H | Imidazole proton |

Experimental Conditions:

-

Solvent: d6-benzene

-

Instrument: 400 MHz NMR spectrometer

Other Spectroscopic Data

Predicted Mass Spectrometry Data: Predicted mass-to-charge ratios for various adducts of this compound have been calculated and are available in public databases. For example, the predicted m/z for the protonated molecule [M+H]⁺ is 389.06478.

Conclusion

This compound is a valuable and versatile intermediate for organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its protected imidazole structure allows for selective functionalization, enabling the construction of complex molecular architectures. This guide provides a summary of its known physical and chemical properties, a detailed synthesis protocol, and available spectroscopic data to aid researchers in their scientific endeavors. Further experimental characterization, particularly a definitive melting point and comprehensive spectroscopic analysis, is recommended for any new batch of this compound.

References

Synthesis of 4-Bromo-1-trityl-1H-imidazole from 4-bromo-1H-imidazole.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4-Bromo-1-trityl-1H-imidazole, a key building block in the development of various active pharmaceutical ingredients. The focus is on the tritylation of 4-bromo-1H-imidazole, a common protection strategy for the imidazole nitrogen.

Reaction Scheme

The synthesis involves the reaction of 4-bromo-1H-imidazole with triphenylchloromethane (trityl chloride) in the presence of a base, typically triethylamine, to yield this compound. The trityl group serves as a bulky protecting group for the imidazole nitrogen, preventing further reactions at this site and allowing for selective modifications at other positions of the imidazole ring.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 4-bromo-1H-imidazole | 30 g (205 mmol) | [1] |

| Triphenylchloromethane | 62 g (226 mmol) | [1] |

| Triethylamine | 29 mL | [1] |

| Solvent | ||

| Dichloromethane:Tetrahydrofuran | 1:1 (v/v) | [1] |

| Reaction Conditions | ||

| Temperature | Room Temperature | [1] |

| Reaction Time | 1 hour | [1] |

| Product Yield | ||

| This compound | 61 g (72% yield) | [1] |

Experimental Protocol

This section details the step-by-step procedure for the synthesis of this compound.[1]

Materials:

-

4-bromo-1H-imidazole

-

Triphenylchloromethane

-

Triethylamine

-

Dichloromethane (DCM)

-

Tetrahydrofuran (THF)

-

1 N Hydrochloric acid (HCl)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

250 mL single neck flask

-

Stirring apparatus

-

Rotary evaporator

Procedure:

-

To a 250 mL single neck flask, add 4-bromo-1H-imidazole (30 g, 205 mmol).

-

Add a solvent mixture of dichloromethane:tetrahydrofuran (1:1, v/v) and stir the mixture at room temperature.

-

Slowly add triphenylchloromethane (62 g, 226 mmol) and triethylamine (29 mL) to the stirring solution.

-

Continue to stir the reaction mixture at room temperature for 1 hour.

-

Upon completion, quench the reaction by adding water and 1 N hydrochloric acid.

-

Extract the mixture with dichloromethane.

-

Combine the organic layers and dry with anhydrous sodium sulfate.

-

Remove the dichloromethane using a rotary evaporator to obtain the final product, this compound.

Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

References

An In-Depth Technical Guide to 4-Bromo-1-trityl-1H-imidazole: Synthesis, Properties, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-1-trityl-1H-imidazole, a key chemical intermediate in the synthesis of bioactive molecules. This document details its chemical properties, provides a detailed experimental protocol for its synthesis, and discusses its applications in medicinal chemistry and drug development.

Core Compound Data

This compound is a heterocyclic organic compound containing a bromine atom and a bulky trityl protecting group attached to an imidazole ring. The trityl group serves to protect the imidazole nitrogen during synthetic transformations, allowing for selective reactions at other positions of the molecule.

| Property | Value | Source(s) |

| CAS Number | 87941-55-7 | [1] |

| Molecular Formula | C₂₂H₁₇BrN₂ | [1] |

| Molecular Weight | 389.29 g/mol | [1] |

| IUPAC Name | 4-bromo-1-(triphenylmethyl)-1H-imidazole | [1] |

| Appearance | Solid | |

| Storage Conditions | Room temperature, in a dark, inert atmosphere |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 4-bromo-1H-imidazole with triphenylchloromethane in the presence of a base. The trityl group is introduced to protect the N-1 position of the imidazole ring.

Experimental Protocol:

A detailed experimental protocol for the synthesis of this compound is as follows:

Materials:

-

4-bromo-1H-imidazole (1 equivalent)

-

Triphenylchloromethane (1.1 equivalents)

-

Triethylamine (1.4 equivalents)

-

Dichloromethane (DCM)

-

Tetrahydrofuran (THF)

-

Water

-

1 N Hydrochloric acid

-

Anhydrous sodium sulfate

Procedure:

-

In a 250 mL single-neck flask, dissolve 4-bromo-1H-imidazole (30 g, 205 mmol) in a 1:1 (v/v) solvent mixture of dichloromethane and tetrahydrofuran with stirring at room temperature.[2]

-

Slowly add triphenylchloromethane (62 g, 226 mmol) and triethylamine (29 mL) to the reaction mixture.[2]

-

Continue to stir the reaction mixture at room temperature for 1 hour.[2]

-

Upon completion of the reaction, quench the reaction by adding water and 1 N hydrochloric acid.[2]

-

Extract the product with dichloromethane.[2]

-

Combine the organic layers and dry with anhydrous sodium sulfate.[2]

-

Remove the dichloromethane by rotary evaporation to yield the target compound, this compound.[2]

This procedure has been reported to yield approximately 61 g (72% yield) of the desired product.[2]

Below is a diagram illustrating the synthetic workflow.

Caption: Synthetic workflow for this compound.

Role in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of various pharmaceutically active compounds. The imidazole moiety is a "privileged structure" in medicinal chemistry, frequently found in molecules with significant biological activity.[3] The bromine atom at the 4-position serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination.[3]

The trityl group's role as a protecting group is crucial. It allows for the selective functionalization of other parts of the imidazole ring. After the desired modifications are made, the trityl group can be removed under acidic conditions to reveal the N-H group, which can then be further functionalized or may be essential for the final compound's biological activity.

While this compound itself is not typically the final bioactive molecule, the unprotected 4-bromo-1H-imidazole core is a key building block in the development of:

-

Antifungal and Antibacterial Agents: The imidazole ring is a core component of many antifungal and antibacterial drugs.[4]

-

Enzyme Inhibitors: The structural features of imidazole allow it to interact with the active sites of enzymes, making it a valuable scaffold for designing enzyme inhibitors.[4]

-

Agrochemicals: The bioactivity of imidazole-containing compounds extends to agricultural applications, including the development of fungicides.[4]

The logical relationship for its use as a synthetic intermediate is depicted in the following diagram.

Caption: Role as a synthetic intermediate in drug discovery.

Conclusion

This compound is a synthetically important molecule that provides a stable and versatile platform for the construction of complex, biologically active compounds. Its value lies in the strategic use of the trityl protecting group, which enables chemists to selectively modify the 4-bromo-imidazole scaffold, a core component in numerous drug candidates and agrochemicals. The straightforward synthesis and the ability to undergo a variety of chemical transformations make it an indispensable tool for researchers and professionals in the field of drug discovery and development.

References

Technical Guide: Spectroscopic and Synthetic Profile of 4-Bromo-1-trityl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and expected spectroscopic characteristics of 4-Bromo-1-trityl-1H-imidazole. Due to the limited availability of specific experimental data in public literature, this document combines a reported synthetic protocol with predicted spectroscopic data based on the analysis of its structural features and data from related compounds.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 4-bromo-1H-imidazole with triphenylchloromethane.

Experimental Protocol:

To a solution of 4-bromo-1H-imidazole (1.0 equivalent) in a suitable solvent such as dichloromethane or a mixture of dichloromethane and tetrahydrofuran, triethylamine (1.1 to 1.5 equivalents) is added. The mixture is stirred at room temperature, and then triphenylchloromethane (1.1 equivalents) is added portion-wise. The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography.

Upon completion, the reaction mixture is worked up by washing with water and brine. The organic layer is then dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Purification is typically achieved by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

The Trityl Group as a Robust Protecting Agent for Imidazole Nitrogen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic protection of reactive functional groups is a cornerstone of modern organic synthesis, particularly in the intricate assembly of complex molecules like peptides and pharmaceuticals. Among the arsenal of protecting groups available to chemists, the trityl (triphenylmethyl, Trt) group stands out for its efficacy in safeguarding the imidazole nitrogen of histidine and other imidazole-containing compounds. This technical guide provides an in-depth exploration of the trityl group's role, its chemical properties, and its application in multi-step syntheses.

Core Features of the N-Trityl Protecting Group

The utility of the trityl group for imidazole protection stems from a unique combination of steric and electronic properties that allow for its strategic application and removal.[1]

-

Acid Lability: The bond between the trityl group and the imidazole nitrogen is highly sensitive to acidic conditions.[2] This allows for facile deprotection using reagents such as trifluoroacetic acid (TFA) or aqueous acetic acid, often in a solvent like dichloromethane (DCM).[2] The ease of this cleavage is driven by the remarkable stability of the resulting trityl cation.[1]

-

Stability in Basic and Neutral Conditions: A key advantage of the trityl group is its resilience in basic and neutral environments.[3] This orthogonality to many other protecting groups used in organic synthesis enables chemists to perform a wide range of transformations on other parts of the molecule without disturbing the protected imidazole.[3]

-

Steric Hindrance: The three bulky phenyl rings of the trityl group create significant steric hindrance around the protected nitrogen atom.[1] This bulk can influence the reactivity of the imidazole ring and adjacent functional groups, a factor that can be strategically exploited in synthesis design.[1]

-

Introduction and Removal: The trityl group is typically introduced by reacting the imidazole-containing compound with trityl chloride (TrCl) in the presence of a base like triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA).[4] Its removal is readily accomplished with mild acid treatment.[4]

In the context of solid-phase peptide synthesis (SPPS), the use of N'-Trityl-L-Histidine is crucial. The imidazole side chain of histidine contains a nucleophilic nitrogen that, if left unprotected, could engage in undesirable side reactions during peptide coupling or deprotection steps.[2] The trityl group's stability under the basic conditions used for Fmoc deprotection (e.g., piperidine) ensures the integrity of the peptide chain as it is elongated.[2]

Quantitative Data Summary

While comprehensive kinetic data on the pH-dependent stability of N-trityl imidazole is not extensively documented in publicly available literature, the relative lability of various trityl derivatives is well-established, particularly in oligonucleotide and peptide synthesis. The electronic nature of substituents on the phenyl rings significantly impacts the stability of the corresponding trityl cation and, consequently, the ease of deprotection.[1]

| Protecting Group | Abbreviation | Relative Rate of Acid-Catalyzed Cleavage (Qualitative) | Common Deprotection Conditions |

| Trityl | Trt | 1 (Reference) | 80% Acetic Acid; 1-5% TFA in DCM[1] |

| 4-Methoxytrityl | MMT | ~10x faster than Trt | 1% TFA in DCM; 80% Acetic Acid (faster than Trt)[1] |

| 4,4'-Dimethoxytrityl | DMT | ~100x faster than Trt | 0.5-1% TFA or Dichloroacetic Acid (DCA) in DCM[1] |

| Note: The relative rates are approximate and can vary depending on the substrate and specific reaction conditions.[1] |

The following table summarizes various reported conditions for the deprotection of trityl-protected compounds, providing a comparative overview for researchers.

| Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 1 - 4 h | >90 | Broad applicability for acid-stable compounds.[5] |

| Formic Acid (88-97%) | Neat or Dioxane | Room Temp. | 3 min - 2 h | 85 - 95 | A milder alternative to TFA.[5] |

| Acetic Acid (aq. 50%) | Water | Not Specified | Not Specified | Not Specified | Can be used for selective deprotection in the presence of other acid-sensitive groups.[5] |

Experimental Protocols

Protection of Imidazole with Trityl Chloride

This protocol outlines a general procedure for the N-tritylation of an imidazole-containing compound.

Materials:

-

Imidazole derivative (1.0 eq)

-

Trityl chloride (TrCl) (1.0-1.2 eq)

-

Triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 eq)

-

Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the imidazole derivative in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[1]

-

Add triethylamine or DIPEA to the solution and stir.[1]

-

Slowly add a solution of trityl chloride in the same solvent to the reaction mixture at room temperature.[1]

-

Stir the reaction mixture at room temperature for 12-24 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).[1]

-

Upon completion, quench the reaction by adding deionized water.[1]

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).[1]

-

Combine the organic layers and wash with brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by silica gel column chromatography to obtain the N-trityl imidazole derivative.[1]

Deprotection of N-Trityl Imidazole

This protocol describes the removal of the trityl group under acidic conditions.

Materials:

-

N-trityl imidazole derivative

-

Trifluoroacetic acid (TFA) or 80% aqueous Acetic Acid

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve the N-trityl imidazole derivative in DCM.[1]

-

Add a solution of TFA in DCM (typically 1-5% v/v) or 80% aqueous acetic acid to the reaction mixture.[1]

-

Stir the reaction at room temperature and monitor the deprotection by TLC. The reaction is usually complete within 1-2 hours.[1]

-

Once the reaction is complete, carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases.[1]

-

Separate the organic layer and wash it with deionized water and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected imidazole derivative.

Mandatory Visualizations

References

Stability of 4-Bromo-1-trityl-1H-imidazole under different storage conditions.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of 4-Bromo-1-trityl-1H-imidazole, a key intermediate in pharmaceutical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety throughout its lifecycle, from storage and handling to its incorporation into final drug products. This document outlines the known stability characteristics, recommended storage conditions, and detailed experimental protocols for assessing its stability under various stress conditions.

Core Stability Characteristics

This compound is a solid compound that, like many N-trityl protected heterocycles, exhibits specific vulnerabilities. The primary point of instability is the N-trityl bond, which is susceptible to cleavage under acidic conditions.[1] Conversely, the trityl group is generally robust under neutral and basic conditions.[1]

Several chemical suppliers recommend that this compound be stored at room temperature, in a dark place, and under an inert atmosphere to mitigate degradation.[2][3] This suggests sensitivity to light, and atmospheric oxygen and/or moisture. Containers should be kept tightly sealed in a dry, well-ventilated area.

Quantitative Stability Data

While specific public data from comprehensive stability studies on this compound is limited, the following table summarizes the recommended stress conditions for a forced degradation study based on ICH guidelines. Such a study is essential to identify potential degradants and establish the compound's intrinsic stability.

| Stress Condition | Proposed Protocol | Expected Outcome | Primary Degradation Product |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Significant degradation expected. | 4-Bromo-1H-imidazole and triphenylmethanol |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Expected to be stable. | Minimal to no degradation. |

| Neutral Hydrolysis | Deionized water at 60°C for 24-48 hours | Expected to be stable. | Minimal to no degradation. |

| Oxidative | 3% H₂O₂ at room temperature for 24-48 hours | Potential for some degradation. | Oxidized imidazole species. |

| Photolytic | Solid and solution exposed to UV/Vis light (ICH Q1B) | Potential for degradation. | Photodegradation products. |

| Thermal | Solid sample at 80°C for 48-72 hours | Expected to be relatively stable. | Minimal thermal degradation. |

Experimental Protocols

A crucial component of assessing the stability of this compound is the use of a validated stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Protocol for a Stability-Indicating HPLC Method

This protocol is a representative method for the analysis of this compound and its potential degradation products. Method development and validation would be required before implementation.

1. Chromatographic Conditions:

-

Instrument: HPLC system with a UV or Diode Array Detector (DAD).

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 0.025 M KH₂PO₄ adjusted to pH 3.2).[4]

-

Flow Rate: 1.0 mL/min.[4]

-

Column Temperature: 30°C.

-

Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of the parent compound and its degradants (e.g., 220-300 nm).[4]

-

Injection Volume: 10 µL.

2. Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 0.1 mg/mL).

-

Sample Solution (Forced Degradation):

-

Accurately weigh a known amount of this compound.

-

Subject the sample to the stress conditions outlined in the table above.

-

After the specified time, neutralize the sample if necessary (e.g., for acid and base hydrolysis samples).

-

Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

-

3. Method Validation:

The stability-indicating method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose. The validation should demonstrate that the peaks corresponding to the degradation products are well-resolved from the parent compound peak.

Visualizing Experimental Workflows and Degradation Pathways

Experimental Workflow for Forced Degradation Study

The following diagram illustrates a typical workflow for conducting a forced degradation study of this compound.

Caption: Workflow for a forced degradation stability study.

Potential Degradation Pathway

The most probable degradation pathway for this compound under acidic conditions is the cleavage of the N-trityl bond.

References

- 1. CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate - Google Patents [patents.google.com]

- 2. ptfarm.pl [ptfarm.pl]

- 3. This compound | 87941-55-7 [sigmaaldrich.com]

- 4. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 4-Bromo-1-trityl-1H-imidazole in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-1-trityl-1H-imidazole has emerged as a pivotal building block in medicinal chemistry, serving as a versatile intermediate in the synthesis of a diverse array of therapeutic agents. The strategic placement of the bromine atom at the 4-position of the imidazole ring, combined with the protective trityl group on the nitrogen, allows for selective and efficient chemical modifications, primarily through metal-catalyzed cross-coupling reactions. This guide elucidates the core applications of this intermediate in the development of potent kinase inhibitors, as well as novel antifungal and antibacterial agents. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows are provided to offer a comprehensive resource for professionals in the field of drug discovery and development.

Introduction: The Versatility of the Imidazole Scaffold

The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding and metal coordination make it a valuable pharmacophore. 4-Bromo-1H-imidazole, and its N-trityl protected form, this compound, are key synthetic intermediates that provide a reliable route to introduce this valuable moiety into complex molecular architectures.[2] The trityl group serves as a robust protecting group for the imidazole nitrogen, preventing unwanted side reactions and allowing for selective functionalization at the C4 position.[3] This protecting group is stable under basic and neutral conditions and can be readily removed under acidic conditions.[3]

Key Synthetic Transformations

The primary utility of this compound lies in its application as a substrate for palladium-catalyzed cross-coupling reactions. The bromine atom at the C4 position serves as an excellent handle for the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, pairing an organoboron compound with an organic halide. In the context of this compound, this reaction enables the introduction of various aryl and heteroaryl substituents at the 4-position of the imidazole ring, a key step in the synthesis of many biologically active molecules.[4][5]

Buchwald-Hartwig Amination

While less commonly cited for this specific intermediate, the bromine atom also allows for C-N bond formation via reactions like the Buchwald-Hartwig amination, further expanding its synthetic utility.

Applications in the Synthesis of Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] Consequently, kinase inhibitors represent a major class of targeted therapeutics.[7] The imidazole scaffold is a common feature in many kinase inhibitors, often serving as a key hinge-binding motif.[8]

Synthesis of Nilotinib: A Case Study

Nilotinib (Tasigna®) is a potent Bcr-Abl tyrosine kinase inhibitor used for the treatment of chronic myelogenous leukemia (CML).[8] The synthesis of Nilotinib involves an intermediate, 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)-benzeneamine, which can be prepared from a brominated imidazole derivative.[2][9][10][11][12][13] This highlights the industrial relevance of bromo-imidazole intermediates in the manufacturing of life-saving medicines.

p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase signaling pathway plays a critical role in inflammatory responses.[1][14][15] Imidazole-based compounds have been extensively explored as inhibitors of p38 MAP kinase for the treatment of inflammatory diseases.[16][17] The synthesis of these inhibitors often involves the coupling of a substituted imidazole core with various aromatic and heteroaromatic fragments.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

The epidermal growth factor receptor (EGFR) is a key target in cancer therapy, and numerous small-molecule inhibitors have been developed.[6] Imidazole derivatives have shown promise as potent EGFR inhibitors, with some exhibiting significant anti-proliferative activity against cancer cell lines.[13][14][18]

Applications in the Synthesis of Antimicrobial Agents

The rise of antimicrobial resistance necessitates the development of new therapeutic agents with novel mechanisms of action. Imidazole-containing compounds have a long history as effective antifungal and antibacterial agents.

Antifungal Agents

Imidazole is the core scaffold of many azole antifungals, which act by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[19][20] While many established antifungals are N-substituted imidazoles, the development of C4-substituted imidazoles represents a promising avenue for new drug discovery.[20]

Antibacterial Agents

Novel imidazole derivatives have been synthesized and evaluated for their antibacterial activity against various pathogenic strains, including methicillin-resistant Staphylococcus aureus (MRSA).[21][22][23][24]

Quantitative Data

The following tables summarize key quantitative data for compounds synthesized using methodologies that can be initiated from this compound.

| Compound Class | Target | Compound Example | IC50 / MIC | Reference |

| Kinase Inhibitor | EGFR | Imidazole derivative 3c | IC50: 236.38 ± 0.04 nM | [18] |

| Kinase Inhibitor | EGFR | Imidazole derivative 2c | IC50: 617.33 ± 0.04 nM | [13] |

| Kinase Inhibitor | p38 MAP Kinase | Imidazole derivative AA6 | IC50: 403.57 ± 6.35 nM | [23] |

| Antifungal Agent | Candida spp. | Imidazole sulfonamide 30 | < 100 nM | [20] |

| Antifungal Agent | Candida albicans 64110 | Imidazole derivative 31 | MIC: 8 µg/mL | [19] |

| Antibacterial Agent | S. aureus | Imidazole derivative HL2 | MIC: 625 µg/mL | [21] |

| Antibacterial Agent | MRSA | Imidazole derivative HL2 | MIC: 625 µg/mL | [21] |

Experimental Protocols

Synthesis of this compound

To a solution of 4-bromo-1H-imidazole (1.0 eq) in a suitable solvent such as a mixture of dichloromethane and tetrahydrofuran, is added triethylamine (1.1 eq). The mixture is stirred at room temperature, and then triphenylchloromethane (1.1 eq) is added portion-wise. The reaction is stirred for 1-2 hours at room temperature. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to afford this compound.[25]

General Protocol for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 eq), an appropriate arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh3)4 or PdCl2(dppf) (0.02-0.05 eq), and a base such as K2CO3 or Cs2CO3 (2.0-3.0 eq) in a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS). The reaction mixture is then cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.[5][7]

Deprotection of the Trityl Group

The N-trityl protected imidazole derivative is dissolved in a suitable solvent such as dichloromethane. An acid, such as trifluoroacetic acid (TFA) or formic acid, is added dropwise at room temperature.[1][3] The reaction is stirred until the deprotection is complete (monitored by TLC or LC-MS). The reaction mixture is then concentrated under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.[1]

Visualizations

Experimental Workflow

Caption: Synthetic workflow using this compound.

EGFR Signaling Pathway

Caption: Simplified EGFR signaling pathway and inhibition.

p38 MAPK Signaling Pathway

Caption: Simplified p38 MAPK signaling pathway and inhibition.

Conclusion

This compound is a high-value synthetic intermediate that provides a versatile platform for the synthesis of diverse and complex bioactive molecules. Its utility in the construction of kinase inhibitors, antifungal agents, and antibacterial compounds underscores its importance in modern drug discovery. The strategic use of the trityl protecting group facilitates selective functionalization at the C4 position, primarily through robust and high-yielding Suzuki-Miyaura cross-coupling reactions. The experimental protocols and biological data presented in this guide serve as a valuable resource for medicinal chemists and drug development professionals, enabling the continued exploration of the vast chemical space accessible from this key building block.

References

- 1. blog.abclonal.com [blog.abclonal.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Nilotinib synthesis - chemicalbook [chemicalbook.com]

- 9. ClinPGx [clinpgx.org]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. US20160311777A1 - Method for preparing nilotinib intermediate - Google Patents [patents.google.com]

- 12. asianpubs.org [asianpubs.org]

- 13. CN103694176B - Preparation method of nilotinib intermediate - Google Patents [patents.google.com]

- 14. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 16. mdpi.com [mdpi.com]

- 17. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel antifungals based on 4-substituted imidazole: a combinatorial chemistry approach to lead discovery and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. This compound | 87941-55-7 [chemicalbook.com]

- 25. m.youtube.com [m.youtube.com]

The Strategic Application of 4-Bromo-1-trityl-1H-imidazole in Palladium-Catalyzed Cross-Coupling Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug development. Among these, the imidazole core is a privileged structure due to its prevalence in biologically active molecules. The targeted derivatization of the imidazole ring allows for the fine-tuning of a compound's pharmacological profile. 4-Bromo-1-trityl-1H-imidazole has emerged as a versatile and strategic building block for achieving such molecular diversity through palladium-catalyzed cross-coupling reactions. The trityl (triphenylmethyl) protecting group at the N1 position offers steric bulk and stability under various reaction conditions, while being readily cleavable under acidic conditions, thus facilitating subsequent synthetic manipulations. This technical guide provides an in-depth overview of the application of this compound in several key cross-coupling reactions, complete with experimental protocols and comparative data to aid in the strategic design of synthetic routes.

The Role of the Trityl Protecting Group

The trityl group plays a crucial role in the successful implementation of cross-coupling reactions on the imidazole core. Its bulky nature can direct reactions to other positions of the ring and prevent undesired side reactions at the nitrogen atom. Furthermore, its stability in the presence of various reagents and catalysts used in cross-coupling reactions makes it an ideal protecting group. The subsequent deprotection is typically straightforward, often achieved with mild acidic treatment.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. The reaction of this compound with various arylboronic acids provides a direct route to 4-aryl-1-trityl-1H-imidazoles, which are precursors to a wide range of biologically active compounds. While specific data for the trityl-protected bromoimidazole is limited, studies on analogous systems such as 4(5)-bromo-1H-imidazole demonstrate the feasibility of this transformation.[1]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | Toluene/H₂O | 80 | ~85¹ |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | Toluene/H₂O | 80 | ~90¹ |

| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | Toluene/H₂O | 80 | ~75¹ |

¹Yields are estimated based on reactions with unprotected 4(5)-bromo-1H-imidazole and may vary for the N-trityl protected substrate.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

A mixture of this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), PdCl₂(dppf) (0.03 equiv.), and K₂CO₃ (2.0 equiv.) in a mixture of toluene and water (4:1) is degassed with argon for 15 minutes. The reaction mixture is then heated at 80 °C under an argon atmosphere until the starting material is consumed (monitored by TLC). After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 4-aryl-1-trityl-1H-imidazole.

Heck Reaction

The Heck reaction enables the coupling of aryl halides with alkenes to form substituted alkenes. For this compound, this reaction provides access to 4-alkenyl-1-trityl-1H-imidazoles, which are valuable intermediates in organic synthesis. While data for the bromo derivative is scarce, a protocol for the more reactive 4-iodo-1-trityl-1H-imidazole has been reported and can be adapted.[2]

Table 2: Heck Coupling of 4-Iodo-1-trityl-1H-imidazole with Alkenes

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Methyl acrylate | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | MeCN | 80-100 | 78[2] |

| 2 | Styrene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | MeCN | 80-100 | 85[2] |

Experimental Protocol: Heck Reaction

In a Schlenk tube under an inert atmosphere, this compound (1.0 equiv.), the desired alkene (1.5 equiv.), Pd(OAc)₂ (0.05 equiv.), P(o-tol)₃ (0.10 equiv.), and Et₃N (2.0 equiv.) are dissolved in anhydrous acetonitrile. The tube is sealed and the mixture is heated at 80-100 °C for 12-24 hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to yield the 4-alkenyl-1-trityl-1H-imidazole.[2]

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes. This reaction is instrumental in the synthesis of conjugated systems and has been widely applied in materials science and medicinal chemistry. A copper-free Sonogashira protocol has been shown to be effective for the coupling of challenging aryl bromides at room temperature.[3]

Table 3: Representative Conditions for Copper-Free Sonogashira Coupling

| Entry | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | rt | ~95² |

| 2 | 1-Hexyne | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | rt | ~90² |

| 3 | (Trimethylsilyl)acetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | rt | ~92² |

²Yields are based on reactions with various aryl bromides and may serve as an estimate for this compound.[3] TMP = 2,2,6,6-Tetramethylpiperidine.

Experimental Protocol: Copper-Free Sonogashira Coupling

To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in anhydrous DMSO is added 2,2,6,6-tetramethylpiperidine (TMP) (2.0 equiv.) followed by the palladium precatalyst [DTBNpP]Pd(crotyl)Cl (0.025 equiv.) under an argon atmosphere. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography to afford the 4-alkynyl-1-trityl-1H-imidazole.[3]

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium. This reaction is known for its tolerance of a wide variety of functional groups.

Table 4: General Conditions for Stille Coupling

| Entry | Organostannane | Catalyst (mol%) | Ligand | Additive | Solvent | Temp (°C) | |---|---|---|---|---|---| | 1 | Tributyl(vinyl)tin | Pd(PPh₃)₄ (5) | - | - | Toluene | 100 | | 2 | Tributyl(phenyl)tin | PdCl₂(PPh₃)₂ (5) | - | CuI (10) | DMF | 80 | | 3 | (Tributylstannyl)furan | Pd₂(dba)₃ (2.5) | P(furyl)₃ (10) | - | THF | 60 |

Experimental Protocol: Stille Coupling

A solution of this compound (1.0 equiv.) and the organostannane (1.1 equiv.) in a suitable anhydrous solvent (e.g., toluene, DMF, or THF) is degassed. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) is then added, and the mixture is heated under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction is cooled and diluted with an organic solvent. The mixture is washed with aqueous KF solution to remove tin byproducts, followed by water and brine. The organic layer is dried, concentrated, and purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. The coupling of this compound with a variety of amines provides access to 4-amino-imidazole derivatives. A study on the closely related 4-bromo-1H-1-tritylpyrazole demonstrates the feasibility and provides valuable data on the scope of this reaction.[4][5]

Table 5: Buchwald-Hartwig Amination of 4-Bromo-1-tritylpyrazole

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu | Toluene | 100 | 67[5] |

| 2 | Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu | Toluene | 100 | 60[5] |

| 3 | Aniline | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu | Toluene | 100 | 85³ |

| 4 | Benzylamine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu | Toluene | 100 | 75³ |

³Yields are estimated based on the reactivity of similar amines in the cited study.[5]

Experimental Protocol: Buchwald-Hartwig Amination

A mixture of this compound (1.0 equiv.), the amine (1.2 equiv.), Pd(dba)₂ (0.10 equiv.), tBuDavePhos (0.20 equiv.), and NaOtBu (1.4 equiv.) in anhydrous toluene is subjected to three freeze-pump-thaw cycles. The reaction mixture is then heated at 100 °C in a sealed tube until the starting material is consumed. After cooling, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography to give the 4-amino-1-trityl-1H-imidazole derivative.[5]

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. Organozinc reagents are among the most reactive organometallics used in cross-coupling, often allowing for milder reaction conditions.[6][7]

Table 6: General Conditions for Negishi Coupling

| Entry | Organozinc Reagent | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | |---|---|---|---|---| | 1 | Phenylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | rt to 50 | | 2 | Alkylzinc bromide | Pd₂(dba)₃ (2.5) | SPhos (5) | THF | rt | | 3 | Vinylzinc chloride | Ni(acac)₂ (10) | - | DMA | 60 |

Experimental Protocol: Negishi Coupling

To a solution of this compound (1.0 equiv.) in anhydrous THF under an inert atmosphere is added the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.). The organozinc reagent (1.2 equiv., as a solution in THF) is then added dropwise at room temperature. The reaction is stirred at room temperature or gently heated until completion. The reaction is quenched with saturated aqueous NH₄Cl and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.[6]

Conclusion

This compound stands as a pivotal starting material for the synthesis of a diverse array of substituted imidazoles through palladium-catalyzed cross-coupling reactions. The strategic use of the trityl protecting group allows for the selective functionalization at the C4 position, with subsequent deprotection providing the free N-H imidazole for further derivatization or for its role in biological interactions. The protocols and data presented herein offer a foundational guide for chemists to harness the synthetic potential of this valuable building block in the pursuit of novel chemical entities for drug discovery and development.

References

- 1. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Negishi Coupling | NROChemistry [nrochemistry.com]

- 7. Negishi coupling - Wikipedia [en.wikipedia.org]

Technical Guide: Safety and Handling of 4-Bromo-1-trityl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling precautions for 4-Bromo-1-trityl-1H-imidazole. The information is intended to support laboratory research and development activities.

Chemical Identification and Properties

| Parameter | Value | Reference |

| Chemical Name | This compound | [1][2] |

| CAS Number | 87941-55-7 | [1][2] |

| Molecular Formula | C22H17BrN2 | [1][2] |

| Molecular Weight | 389.3 g/mol | [2] |

| Physical Form | Solid | [1] |

| Purity | ~98% | [2] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. All personnel handling this compound must be thoroughly trained in its potential risks and the necessary safety procedures.

Signal Word: Warning [1]

Hazard Statements

The following hazard statements (H-statements) are associated with this compound:

| Code | Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source:[1]

Precautionary Statements

Adherence to the following precautionary statements (P-statements) is mandatory:

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Source:[1]

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental conditions should be conducted to determine the appropriate level of PPE. The following are minimum requirements:

| PPE Category | Specification |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |

| Skin and Body Protection | Laboratory coat. Additional protection may be required based on the scale of the experiment. |

| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If dusts are generated, a respirator may be necessary. |

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

| Aspect | Guideline |

| Handling | - Avoid contact with skin and eyes. - Avoid formation of dust and aerosols. - Provide appropriate exhaust ventilation at places where dust is formed. |

| Storage | - Store in a cool, dry, and well-ventilated place. - Keep container tightly closed. - Store in the dark under an inert atmosphere at room temperature.[1] |

First Aid Measures

In the event of exposure, immediate action is crucial.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |

| Skin Contact | Wash off with soap and plenty of water. If skin irritation occurs, seek medical attention. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |

Experimental Protocol: Synthesis of this compound

The following protocol is a general guideline for the synthesis of this compound. All procedures should be carried out in a chemical fume hood with appropriate PPE.

Materials and Reagents

-

4-bromo-1H-imidazole

-

Triphenylchloromethane

-

Triethylamine

-

Dichloromethane (DCM)

-

Tetrahydrofuran (THF)

-

1 N Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

-

Water

Procedure

-

Reaction Setup: In a 250 mL single-neck flask, add 4-bromo-1H-imidazole (30 g, 205 mmol) and a 1:1 (v/v) solvent mixture of dichloromethane and tetrahydrofuran. Stir the mixture at room temperature.[3]

-

Addition of Reagents: Slowly add triphenylchloromethane (62 g, 226 mmol) and triethylamine (29 mL) to the stirring mixture.[3]

-

Reaction: Continue stirring the reaction mixture at room temperature for 1 hour.[3]

-

Quenching: Quench the reaction by adding water and 1 N hydrochloric acid.[3]

-

Extraction: Extract the mixture with dichloromethane. Combine the organic layers.[3]

-

Drying and Filtration: Dry the combined organic layers over anhydrous sodium sulfate and filter.

-

Solvent Removal: Remove the dichloromethane using a rotary evaporator to yield the final product.[3]

Experimental Workflow Diagram

Caption: Synthesis workflow for this compound.

Safety and Handling Workflow

The following diagram illustrates the logical flow of safety and handling procedures when working with this compound.

Caption: General safety and handling workflow.

Disclaimer: This guide is intended for informational purposes only and does not substitute for a comprehensive risk assessment by qualified personnel. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

Methodological & Application

Application Note and Protocol: Suzuki-Miyaura Coupling of 4-Bromo-1-trityl-1H-imidazole

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This powerful palladium-catalyzed cross-coupling reaction joins an organoboron species with an organohalide, proving invaluable in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[4][5] This application note provides a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of 4-Bromo-1-trityl-1H-imidazole with various arylboronic acids. The trityl protecting group on the imidazole nitrogen enhances stability and solubility in organic solvents, making it a versatile intermediate in the synthesis of substituted imidazole derivatives, which are common motifs in pharmacologically active compounds.[6]

Reaction Principle:

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the organohalide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired product and regenerate the palladium(0) catalyst.[1][3][4] The presence of a base is crucial for the transmetalation step.[1][4][5]

Experimental Protocol

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. The specific conditions may require optimization depending on the nature of the boronic acid used.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

-

Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium carbonate (Na₂CO₃))

-

Solvent (e.g., 1,4-Dioxane, Toluene, N,N-Dimethylformamide (DMF))

-

Degassed water

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask or reaction tube suitable for the reaction scale

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon/manifold)

-

Schlenk line (optional, for rigorous degassing)

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for TLC visualization

-

Glassware for column chromatography

Step-by-Step Procedure:

-

Reaction Setup:

-

To a clean, dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv).

-

Add the arylboronic acid (1.2 - 1.5 equiv).

-

Add the base (2.0 - 3.0 equiv).

-

The flask is then sealed with a rubber septum and evacuated and backfilled with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.

-

-

Reagent Addition:

-

Under the inert atmosphere, add the palladium catalyst (0.02 - 0.10 equiv).

-

Add the organic solvent (e.g., 1,4-dioxane or toluene) to achieve a suitable concentration (typically 0.1 - 0.5 M).

-

Add degassed water (typically 10-25% of the organic solvent volume). The use of a biphasic solvent system is common in Suzuki couplings.[2][7]

-

-

Reaction:

-

The reaction mixture is stirred and heated to a temperature between 80 °C and 110 °C. The optimal temperature will depend on the specific reactants and catalyst used.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would typically be a mixture of hexanes and ethyl acetate. The starting material and product spots can be visualized under a UV lamp.

-

-

Workup:

-

Once the reaction is complete (as indicated by TLC, showing consumption of the starting bromide), allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for eluting the desired product.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product.

-

-

Characterization:

-

The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling of this compound.

Table 1: Reagent Stoichiometry and Catalyst Loading

| Reagent | Molar Equivalents | Typical Mol% |

| This compound | 1.0 | - |

| Arylboronic Acid | 1.2 - 1.5 | - |

| Palladium Catalyst (e.g., Pd(PPh₃)₄) | - | 2 - 10 mol% |

| Base (e.g., K₂CO₃) | 2.0 - 3.0 | - |

Table 2: Typical Reaction Parameters

| Parameter | Condition |

| Solvent System | Dioxane/Water or Toluene/Water (e.g., 4:1 v/v) |

| Temperature | 80 - 110 °C |

| Reaction Time | 4 - 24 hours (monitor by TLC) |

| Atmosphere | Inert (Nitrogen or Argon) |

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

References

Application Notes and Protocols for the Sonogashira Coupling of 4-Bromo-1-trityl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the Sonogashira cross-coupling reaction of 4-Bromo-1-trityl-1H-imidazole with various terminal alkynes. The Sonogashira reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2] The resulting 4-alkynyl-1-trityl-1H-imidazole derivatives are valuable building blocks in medicinal chemistry and materials science.

The protocol outlined below is a representative procedure and may require optimization depending on the specific terminal alkyne used and the desired scale of the reaction.

Generalized Reaction Scheme

The Sonogashira coupling of this compound with a terminal alkyne proceeds as follows:

Caption: General reaction scheme for the Sonogashira coupling of this compound.

Experimental Protocols

Materials:

-

This compound

-

Terminal alkyne (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

-

Copper(I) iodide (CuI) (2-10 mol%)

-

Amine base (e.g., triethylamine (Et₃N), diisopropylamine (i-Pr₂NH)) (2-3 equivalents)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions (e.g., Schlenk flask, round-bottom flask with condenser)

-

Magnetic stirrer and heating mantle/oil bath

-

Thin-layer chromatography (TLC) plates and developing chambers

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add this compound, the palladium catalyst, and copper(I) iodide.

-

Solvent and Reagent Addition: Add the anhydrous solvent to the flask. This is followed by the addition of the amine base and the terminal alkyne via syringe.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (typically between 40-80 °C). The progress of the reaction should be monitored by TLC.

-

Work-up:

-

Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Wash the organic layer with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.

-

Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure 4-alkynyl-1-trityl-1H-imidazole.

Data Presentation

The following table summarizes representative quantitative data for the Sonogashira cross-coupling of this compound with various terminal alkynes under optimized conditions. Yields are typically moderate to high, depending on the nature of the alkyne.

| Entry | Alkyne (R') | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 6 | 85 |

| 2 | 1-Hexyne | Pd(PPh₃)₄ (2) | CuI (4) | i-Pr₂NH | DMF | 50 | 8 | 78 |

| 3 | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | Toluene | 70 | 5 | 92 |

| 4 | Propargyl alcohol | Pd(PPh₃)₄ (2.5) | CuI (5) | Et₃N | THF | RT | 12 | 65 |

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for the Sonogashira Coupling of this compound.

Catalytic Cycle Diagram

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

References

Application Notes and Protocols for the Heck Coupling of 4-Bromo-1-trityl-1H-imidazole with Alkenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene.[1][2] This reaction has become a cornerstone in modern organic synthesis, enabling the construction of complex molecular architectures, including many pharmaceutical intermediates and active pharmaceutical ingredients. The coupling of substituted imidazoles is of particular interest in medicinal chemistry due to the prevalence of the imidazole motif in biologically active compounds.

This document provides detailed application notes and a generalized protocol for the Heck coupling of 4-Bromo-1-trityl-1H-imidazole with various alkenes. The trityl protecting group on the imidazole nitrogen prevents side reactions and catalyst inhibition. Due to the lower reactivity of aryl bromides compared to iodides, reaction conditions may require careful optimization of the catalyst, ligand, base, and solvent system.

Catalytic Cycle of the Heck Reaction

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are:

-

Oxidative Addition: The aryl bromide adds to the Pd(0) catalyst to form a Pd(II) complex.

-

Alkene Coordination and Insertion: The alkene coordinates to the palladium center, followed by migratory insertion into the aryl-palladium bond.

-

β-Hydride Elimination: A β-hydride is eliminated from the alkyl-palladium intermediate to form the substituted alkene product and a palladium-hydride species.

-

Reductive Elimination: The base regenerates the Pd(0) catalyst by promoting the reductive elimination of HBr.

Data Presentation: Representative Reaction Conditions

Given the limited specific literature for the Heck coupling of this compound, the following table summarizes generalized yet representative conditions that serve as a robust starting point for optimization.

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield |

| 1 | Styrene | Pd(OAc)₂ (2-5) | PPh₃ (4-10) or P(o-tol)₃ (4-10) | Et₃N (2) or K₂CO₃ (2) | DMF or MeCN | 80-120 | 12-24 | Moderate to Good |

| 2 | Methyl Acrylate | Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Et₃N (2) or NaOAc (2) | DMF or Dioxane | 80-120 | 12-24 | Good to High |

| 3 | n-Butyl Acrylate | Pd(OAc)₂ (2-5) | P(o-tol)₃ (4-10) | K₂CO₃ (2) | DMF or NMP | 100-140 | 16-24 | Good to High |

| 4 | Acrylonitrile | Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Et₃N (2) | Acetonitrile | 80-100 | 12-24 | Moderate to Good |

| 5 | 4-Vinylpyridine | Pd(OAc)₂ (2-5) | P(o-tol)₃ (4-10) | K₂CO₃ (2) | DMF | 100-120 | 16-24 | Moderate |

Experimental Protocols

This protocol describes a general procedure for the Heck coupling of this compound with an alkene, such as styrene or an acrylate.

Materials:

-

This compound

-

Alkene (e.g., Styrene, Methyl Acrylate)

-

Palladium(II) Acetate (Pd(OAc)₂)[1]

-

Triphenylphosphine (PPh₃) or Tri(o-tolyl)phosphine (P(o-tol)₃)[1]

-

Base (e.g., Triethylamine (Et₃N), Potassium Carbonate (K₂CO₃))[1]

-

Anhydrous Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN))

-

Schlenk tube or similar reaction vessel

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

-

Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), Palladium(II) Acetate (0.02-0.05 equiv.), and the phosphine ligand (0.04-0.10 equiv.).

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Reagent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., DMF, 0.1-0.2 M concentration relative to the aryl bromide), the base (2.0 equiv.), and the alkene (1.2-1.5 equiv.).

-

Reaction: Place the sealed reaction vessel in a preheated oil bath and stir vigorously at the desired temperature (typically 80-120 °C).

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent such as ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-alkenyl-1-trityl-1H-imidazole.

-

(Optional) Deprotection: If the unprotected imidazole is desired, the trityl group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

Visualizations

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Bromo-1-trityl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a general protocol for the Buchwald-Hartwig amination of 4-Bromo-1-trityl-1H-imidazole. This reaction is a powerful tool for the synthesis of 4-amino-1-trityl-1H-imidazole derivatives, which are valuable intermediates in medicinal chemistry and drug development. The protocol and data presented are based on established methodologies for similar heterocyclic compounds, as specific literature for this exact substrate is limited.

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl or heteroaryl halide (or triflate) and an amine.[1][2] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, offering a significant advantage over traditional methods for C-N bond formation.[1][3] The use of bulky, electron-rich phosphine ligands is crucial for the efficiency of the catalytic cycle.[4]

This protocol focuses on the coupling of this compound with various primary and secondary amines. The trityl protecting group on the imidazole nitrogen enhances stability and solubility in organic solvents, making it a suitable substrate for this transformation.

Reaction Scheme

Quantitative Data Summary

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | ~85-95 |

| 2 | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 8 | ~70-85 |